REACTION_CXSMILES
|
FC1C=C(CC(O)=O)C=CC=1.[N+:12]([O-:15])([OH:14])=O.[OH-].[Na+].[F:18][C:19]1[C:20]([N+]([O-])=O)=[C:21]([CH2:28][C:29]([O:31][CH3:32])=[O:30])[C:22]([N+:25]([O-:27])=[O:26])=[CH:23][CH:24]=1.COC1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(CC(OC)=O)C=1>S(=O)(=O)(O)O.CO>[CH3:32][O:31][C:29](=[O:30])[CH2:28][C:21]1[CH:20]=[C:19]([F:18])[C:24]([N+:12]([O-:15])=[O:14])=[CH:23][C:22]=1[N+:25]([O-:27])=[O:26] |f:2.3|
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)CC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methyl (3-fluoro-2,6-dinitrophenyl)acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=CC1)[N+](=O)[O-])CC(=O)OC)[N+](=O)[O-]
|
Name
|
methyl (5-fluoro-2,4-dinitrophenyl) acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC(=C(C1)CC(=O)OC)[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
27.5 (± 7.5) °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for an additional 20 hours at 35° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop wise during 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
the resultant yellow slurry was poured onto ice
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to give 21 gm of an off white solid
|
Type
|
CUSTOM
|
Details
|
This solid obtained
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
by dropwise addition of 2.5
|
Type
|
CUSTOM
|
Details
|
Most of the methanol was removed by rotary evaporator and remainder solution
|
Type
|
CUSTOM
|
Details
|
was partitioned with ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
After removing the aqueous phase the organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous sodium sulfate or magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered over celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give light brown oil
|
Type
|
TEMPERATURE
|
Details
|
comprised of the following three compounds (listed in order of increasing polarity by tlc)
|
Type
|
CUSTOM
|
Details
|
The compounds were separated by flash chromatography (ethyl acetate/hexane 15-50%)
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
COC(CC1=C(C=C(C(=C1)F)[N+](=O)[O-])[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |